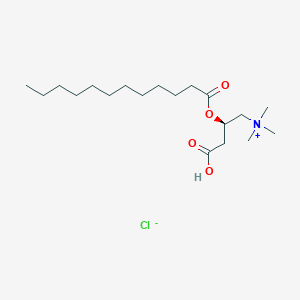
Lauroyl-L-carnitine chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lauroyl-L-carnitine chloride, also known as Dodecanoylcarnitine, is an acylcarnitine compound with essential roles in energy metabolism . It has been used to permeate porcine intestinal cells to deliver the polar fluorescent probe fluorescent yellow .
Synthesis Analysis
The synthesis of Lauroyl-L-carnitine chloride involves adding L-carnitine to acetic acid, followed by the addition of lauroyl chloride. The mixture is then heated and kept at a certain temperature for a few hours. After the reaction, acetic acid is evaporated under vacuum at a specific temperature. The resulting crude product is then dried to obtain Lauroyl-L-carnitine hydrochloride .Molecular Structure Analysis
The molecular formula of Lauroyl-L-carnitine chloride is C19H38ClNO4 . Its molecular weight is 379.96 .Chemical Reactions Analysis
Lauroyl-L-carnitine chloride is an acylcarnitine and a quaternary ammonium-containing cationic surfactant . It has been used to permeabilize porcine enterocytes for delivery of the polar fluorescent probe lucifer yellow .Physical And Chemical Properties Analysis
Lauroyl-L-carnitine chloride has a molecular weight of 379.75 . Its molecular formula is C19H38O4N•Cl .Wissenschaftliche Forschungsanwendungen
Surface Adsorption and Solution Aggregation
Lauroyl-L-carnitine chloride (C12LC) demonstrates potential as a surfactant with desirable physical properties, such as surface adsorption and solution aggregation. Research has shown that C12LC forms stable micelles, which are less affected by changes in temperature, concentration, ionic strength, or pH. These properties suggest potential applications for C12LC as a solubilizing agent in various fields (Liu et al., 2021).
Bioavailability and Metabolic Effects
In a study on piglets, lauroyl-L-carnitine showed lower bioavailability compared to other L-carnitine compounds. This suggests that the esterification of L-carnitine, as in the case of lauroyl-L-carnitine, can affect its metabolic availability and absorption, providing insights into its potential applications and limitations in nutritional and metabolic studies (Eder et al., 2005).
Enhancement of Mitochondrial Function
Exogenous application of carnitine, including lauroyl-L-carnitine, can enhance the transport of fatty acids into mitochondria and stimulate mitochondrial respiration. This effect was observed in maize seedlings, indicating the potential of lauroyl-L-carnitine in agricultural and biological research to influence energy production and cellular metabolism (Turk et al., 2019).
Pharmaceutical and Biomedical Applications
Lauroyl-L-carnitine chloride has been studied in the context of pharmaceutical formulations, particularly in its relationship with calcium chelation and proteolysis inhibition. This research can inform the development of oral peptide and protein formulations, highlighting the compound's potential in drug delivery and pharmacokinetics (Welling et al., 2014).
Wirkmechanismus
Target of Action
Lauroyl-L-carnitine chloride is an acylcarnitine and a quaternary ammonium-containing cationic surfactant . It has been used to permeabilize porcine enterocytes . Therefore, its primary targets are the cell membranes of enterocytes .
Mode of Action
Lauroyl-L-carnitine chloride interacts with the cell membranes of enterocytes, increasing their permeability . This allows for the delivery of polar fluorescent probes into the cells
Biochemical Pathways
Lauroyl-L-carnitine chloride is synthesized in the liver from methionine . It plays essential roles in energy metabolism . The compound is integral in various metabolic processes, including the transportation of fatty acids into mitochondria . The possible effect of carnitine on the lipid trafficking between cytoplasm, mitochondrial matrix, and the mitochondrial respiration has been investigated .
Pharmacokinetics
It is known that the compound is slightly soluble in methanol and water , which may impact its bioavailability
Result of Action
The primary result of Lauroyl-L-carnitine chloride’s action is the increased permeability of enterocyte cell membranes . This allows for the delivery of polar fluorescent probes into the cells . The compound’s role in energy metabolism and lipid trafficking may also have downstream effects on cellular function .
Action Environment
The action, efficacy, and stability of Lauroyl-L-carnitine chloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and methanol may affect its distribution and absorption in the body. Additionally, the compound’s effectiveness in permeabilizing cell membranes may depend on the specific characteristics of the cells and their environment
Safety and Hazards
Zukünftige Richtungen
Lauroyl-L-carnitine chloride finds application in biochemical research and metabolomics research . Its concentration can serve as a diagnostic marker, particularly in cases of carnitine deficiency, and is of significance in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections .
Eigenschaften
IUPAC Name |
[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBUDRTWRVCFN-UNTBIKODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lauroyl-L-carnitine chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


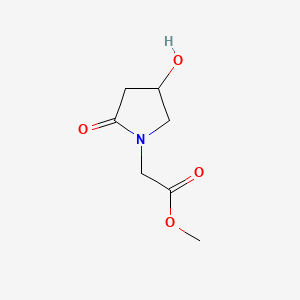
![N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide](/img/structure/B590517.png)

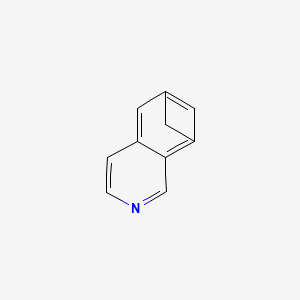
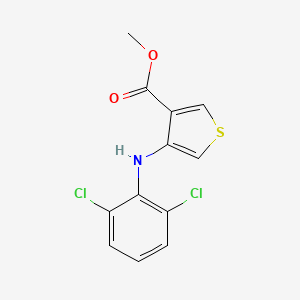
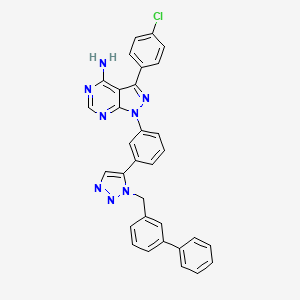
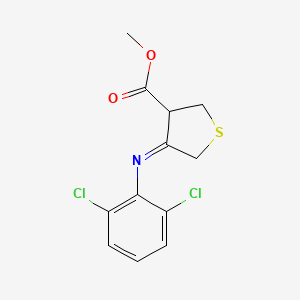
![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)
![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)
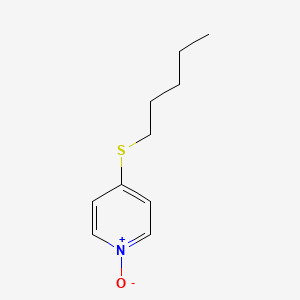
![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)
![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)
![4-[(2-Fluorophenyl)methyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)thiomorpholine-2-carboxamide](/img/structure/B590535.png)